N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide
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Overview
Description
. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general synthetic route may include:
Formation of Thiophene Core: The thiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic ester.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.
Functionalization of the Thiophene Ring: The thiophene ring can be functionalized through electrophilic aromatic substitution reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The thiophene ring can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has shown promise in biological studies, particularly in the modulation of enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Modulation of Protein-Protein Interactions: The compound can affect protein-protein interactions, influencing cellular signaling and function.
Binding to Receptors: It may bind to specific receptors, triggering downstream signaling cascades.
Comparison with Similar Compounds
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate: A closely related ester derivative with similar biological activities.
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-sulfonamide:
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-amine: An amine derivative with unique reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)11-18-17(20)16-15(9-10-23-16)24(21,22)19(4)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIAGHYJDKSXLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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